2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol
Description
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol (CAS: 1250716-65-4) is a nitro-substituted ethanolamine derivative with a molecular structure characterized by an ethyl group, a 3-nitrobenzyl moiety, and a hydroxyl-containing ethanol backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, due to its reactive amino and hydroxyl groups. Its nitro group enhances electrophilicity, making it valuable for further functionalization .
Properties
IUPAC Name |
2-[ethyl-[(3-nitrophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-12(6-7-14)9-10-4-3-5-11(8-10)13(15)16/h3-5,8,14H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGCZIYTLMWIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitrobenzyl chloride with ethylamine under controlled conditions. The following general procedure outlines the synthesis:
-
Reagents :
- 3-Nitrobenzyl chloride
- Ethylamine
- Solvent (e.g., ethanol or DMF)
-
Reaction Conditions :
- Temperature: Reflux
- Duration: Typically several hours
- Purification : The product can be purified using recrystallization or chromatography techniques.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anti-inflammatory Effects
- Cytotoxicity Against Cancer Cells
Antimicrobial Activity
Nitro-containing compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that nitro compounds can modulate inflammatory pathways. For instance, they may inhibit the NF-kB signaling pathway, which is crucial in inflammation and immune response.
Mechanism of Action :
- Nitro groups can interact with cellular signaling proteins, altering their function and reducing inflammatory responses.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its nitro group.
Table 2: Cytotoxicity Data
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Frontiers in Chemistry evaluated various nitro compounds for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections . -
Cytotoxicity Assessment :
In a recent investigation, researchers assessed the cytotoxic effects of various nitro-containing compounds on cancer cell lines. The findings revealed that compounds with similar structures to this compound induced significant apoptosis in cancer cells, suggesting their potential role in cancer therapy .
Comparison with Similar Compounds
2-[Ethyl-(3-methylbenzyl)-amino]-ethanol (CAS: 69496-67-9)
- Structure : Substitutes the nitro group with a methyl group on the benzyl ring.
- Molecular Formula: C₁₂H₁₉NO (vs. C₁₁H₁₅N₂O₃ for the nitro analog).
- Properties :
- Higher hydrophobicity due to the methyl group.
- Lower reactivity in electrophilic substitution compared to the nitro derivative.
- Applications : Used as a surfactant or pharmaceutical intermediate where electron-donating groups are advantageous .
2-[(3-Methoxybenzyl)amino]-ethanol (CAS: 64834-62-4)
- Structure : Features a methoxy (-OCH₃) group instead of nitro.
- Molecular Formula: C₁₀H₁₅NO₂.
- Properties :
- Density : 1.071 g/cm³ (predicted).
- Boiling Point : 329.2°C (predicted).
- The methoxy group increases solubility in polar solvents compared to nitro analogs.
- Reactivity : Participates in nucleophilic reactions more readily than nitro-substituted compounds .
2-(3-Nitrophenyl)ethanol (CAS: 52022-77-2)
- Structure: A simpler derivative lacking the ethyl-amino linkage.
- Molecular Formula: C₈H₉NO₃.
- Properties: Boiling Point: Not explicitly stated, but likely lower than the target compound due to reduced molecular complexity.
- Applications : Primarily used in dye synthesis and as a precursor for nitro-aromatic pharmaceuticals .
2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]-ethanol (CAS: 85392-17-2)
- Structure : Incorporates a benzisothiazolyl azo group, adding complexity.
- Molecular Formula : C₁₈H₁₉N₅O₃S.
- Properties :
- Boiling Point : 613.9°C.
- Density : 1.39 g/cm³.
- Applications : Specialized use in high-performance dyes and optical materials due to the azo-nitro conjugation .
Physicochemical Properties Comparison
| Property | 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol | 2-[Ethyl-(3-methylbenzyl)-amino]-ethanol | 2-[(3-Methoxybenzyl)amino]-ethanol | 2-(3-Nitrophenyl)ethanol |
|---|---|---|---|---|
| Molecular Weight | ~237.26 (estimated) | 193.29 | 181.23 | 167.16 |
| Polarity | High (nitro group) | Moderate (methyl group) | High (methoxy group) | Moderate |
| Predicted Solubility | Low in water, high in DMF | Low in water | Moderate in polar solvents | Low in water |
| Reactivity | High (electrophilic substitution) | Moderate | Moderate (nucleophilic reactions) | Low |
Key Advantages and Limitations
- Nitro Derivative Advantages : Enhanced reactivity for further functionalization; suitability in high-energy materials.
- Limitations: Potential toxicity due to nitro groups; lower stability under reducing conditions compared to methyl/methoxy analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
